(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
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Overview
Description
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative. Compounds containing cyclopropane rings are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. The presence of chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine typically involves the formation of the cyclopropane ring followed by the introduction of the amine group. One common method is the cyclopropanation of an appropriate alkene using a reagent such as a diazo compound in the presence of a transition metal catalyst. The resulting cyclopropane intermediate can then be subjected to amination reactions to introduce the amine group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions may introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane-containing compounds.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the cyclopropane ring can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(3-Chlorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine
- (1R,2S)-2-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine
Uniqueness
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H9ClFN |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
(1R,2S)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-5(1-2-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1 |
InChI Key |
ZNRBLOZQQJVBEC-IMTBSYHQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)Cl |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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